Isometheptene-d3 Maleate
CAS No.: 1795136-87-6
Cat. No.: VC0128429
Molecular Formula: C13H23NO4
Molecular Weight: 260.348
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795136-87-6 |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 260.348 |
| IUPAC Name | (Z)-but-2-enedioic acid;6-methyl-N-(trideuteriomethyl)hept-5-en-2-amine |
| Standard InChI | InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i4D3; |
| Standard InChI Key | RNTSDCLIDWKCPL-YSTCJFTMSA-N |
| SMILES | CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Properties
Isometheptene-d3 Maleate is a deuterated form of isometheptene, where three hydrogen atoms in the methyl group attached to the nitrogen have been replaced with deuterium atoms. This strategic labeling creates a compound that behaves nearly identically to isometheptene in most chemical and biological systems but can be distinguished by mass spectrometry.
Basic Chemical Information
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀D₃NO₄ |
| Molecular Weight | 260.34 g/mol |
| CAS Number | 1795136-87-6 |
| IUPAC Name | (E)-but-2-enedioic acid;6-methyl-N-(trideuteriomethyl)hept-5-en-2-amine |
| PubChem CID | 162642037 |
The molecular structure consists of the deuterated isometheptene component combined with maleic acid in a salt formation . The deuteration specifically targets the N-methyl group, resulting in a trideuteriomethyl group (CD₃) bonded to the nitrogen atom .
Physical Properties
Applications in Research and Analysis
Isometheptene-d3 Maleate serves primarily as an internal standard for analytical methods used to quantify isometheptene in various matrices.
Analytical Standards
The compound is specifically intended "for use as an internal standard for the quantification of Isometheptene by GC- or LC-mass spectrometry" . This application capitalizes on the nearly identical chemical behavior of the deuterated and non-deuterated compounds while allowing analytical distinction based on their mass difference.
Advantages in Mass Spectrometry
Deuterium labeling provides several advantages in mass spectrometric analysis:
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The labeled compound co-elutes or elutes very closely with the analyte of interest during chromatographic separation
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The mass shift created by deuterium atoms allows for selective detection and discrimination between the analyte and internal standard
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The compound compensates for variations in sample preparation, injection, and instrument response when used as an internal standard
Relationship to Parent Compound (Isometheptene)
Understanding Isometheptene-d3 Maleate requires knowledge of the parent compound it is derived from.
Isometheptene Overview
Isometheptene is a sympathomimetic amine with vasoconstricting properties. It helps narrow widened blood vessels in the head and is commonly used in the treatment of migraines and tension headaches . Chemically, it is classified as a monounsaturated aliphatic secondary amine .
Pharmacological Action
The parent compound exerts its effects through activation of the sympathetic nervous system via epinephrine and norepinephrine. These neurotransmitters elicit smooth muscle activation leading to vasoconstriction by interacting with cell surface adrenergic receptors . This mechanism explains its therapeutic efficacy in headache conditions characterized by cerebral vasodilation.
Formulations and Combinations
Isometheptene is commonly found as isometheptene mucate in pharmaceutical preparations. It has been used in combination products such as Amidrine, where it is formulated alongside paracetamol and dichloralphenazone for enhanced therapeutic effect in managing headaches .
Analytical Methods for Detection and Quantification
Mass Spectrometry Applications
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used for the detection and quantification of isometheptene, with Isometheptene-d3 Maleate serving as the internal standard . These techniques allow for sensitive and specific detection of both the deuterated standard and the non-deuterated analyte.
Sample Preparation
For analysis of isometheptene in biological samples, alkaline extraction with organic solvents has been employed, as indicated by studies on the parent compound . This preparation method would likely be applicable when using Isometheptene-d3 Maleate as an internal standard.
| Supplier | Catalog Number | Specification |
|---|---|---|
| Pharmaffiliates | PA STI 053870 | Reference standard |
| Hexonsynth | HXO-06685 | Stable isotope for analysis |
These commercial products are marketed specifically for analytical applications, particularly as internal standards for the quantification of isometheptene in various matrices .
Research Applications and Future Directions
Doping Control Analysis
One significant application area involves doping control analysis, where isometheptene metabolism has been studied in relation to heptaminol detection. Since a minor metabolite of isometheptene can be converted to heptaminol in vitro under specific conditions, this relationship has implications for sports doping control protocols .
Migraine Research
Given that the parent compound is used in migraine treatment, Isometheptene-d3 Maleate may play a role in migraine research by supporting analytical methods to quantify drug concentrations in pharmacokinetic and clinical studies. This could contribute to improved understanding of dosing requirements and therapeutic efficacy in headache treatment protocols.
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